

Mps1 Inhibitors in Oncology: A Comparative Clinical Trial Analysis

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Compound of Interest

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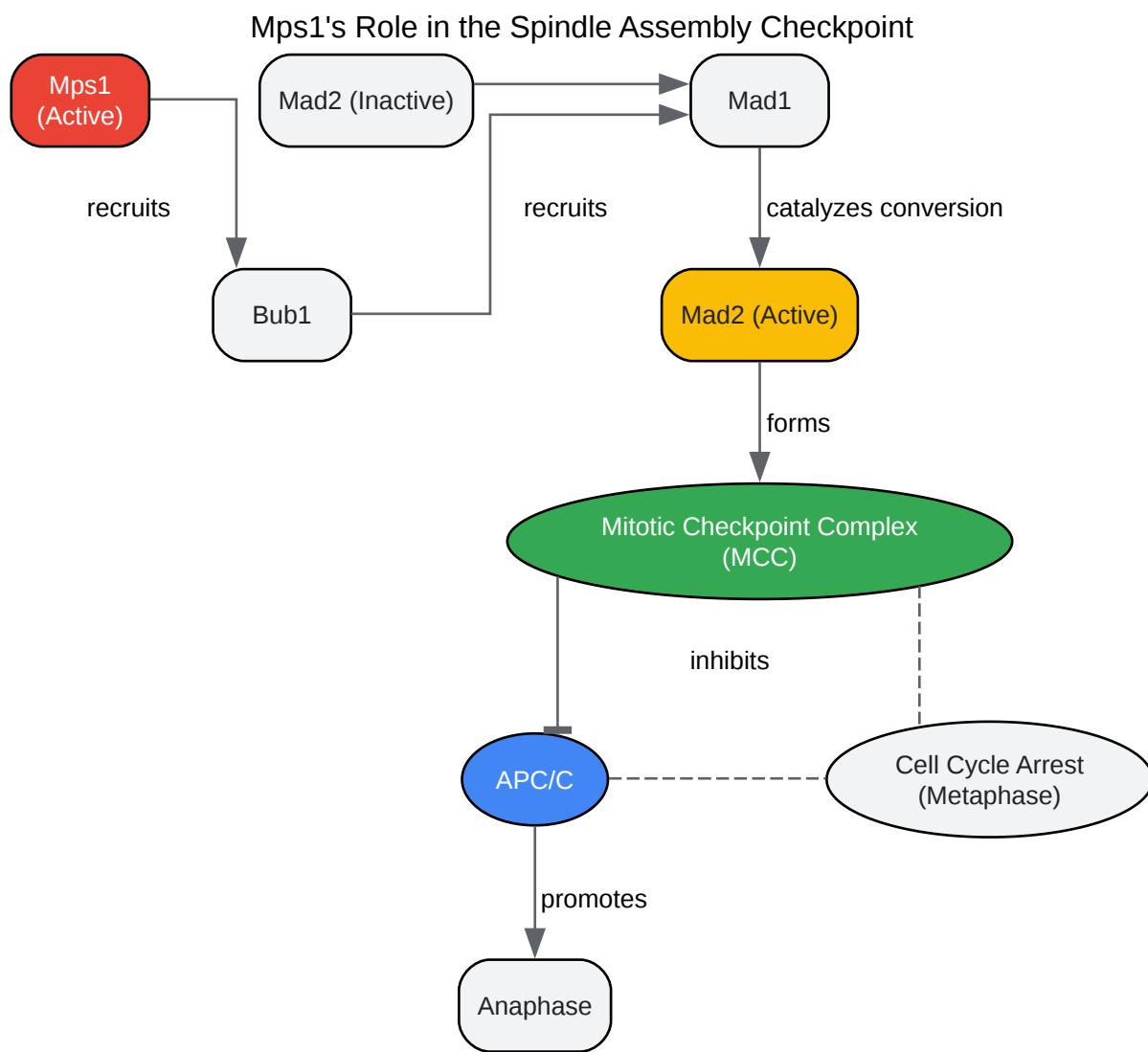
The Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target in oncology. Its inhibition disrupts mitotic progression in cancer cells, leading to aneuploidy and subsequent cell death. Several Mps1 inhibitors have advanced into clinical trials, demonstrating a potential new class of anti-cancer therapeutics. This guide provides a comparative analysis of the key Mps1 inhibitors currently or recently in clinical development, with a focus on their clinical trial data, mechanisms of action, and the experimental methodologies used to evaluate them.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

Mps1 is a serine/threonine kinase that plays a pivotal role in the SAC, a crucial cellular surveillance system that ensures the accurate segregation of chromosomes during mitosis. In cancer cells, which often exhibit chromosomal instability, the SAC can be aberrantly regulated. Mps1 inhibitors exploit this by overriding the SAC, forcing cells to exit mitosis prematurely with misaligned chromosomes. This leads to severe chromosomal mis-segregation and ultimately, mitotic catastrophe and cell death. Many Mps1 inhibitors have shown synergistic effects when combined with taxanes like paclitaxel, which work by stabilizing microtubules and activating the SAC. The combination of an Mps1 inhibitor with a taxane creates a "mitotic crisis" for cancer cells.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint (SAC) signaling cascade. Mps1 is activated at unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.



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Mps1's central role in the Spindle Assembly Checkpoint.

Comparative Analysis of Mps1 Inhibitors in Clinical Trials

The following tables summarize the key clinical trial data for prominent Mps1 inhibitors.

Table 1: Overview of Mps1 Inhibitors in Clinical Development

Inhibitor	Developer	Other Names	Phase of Development	Key Combination Therapy
BAY 1217389	Bayer	-	Phase I Completed	Paclitaxel
S-81694	Servier	NMS-P153	Phase I/II Completed	Paclitaxel
BOS172722	Boston Pharmaceuticals	CCT289346	Phase I/Ib Completed	Paclitaxel
CFI-402257	Treadwell Therapeutics	-	Phase Ib/II Ongoing	Fulvestrant
NMS-P715	Nerviano Medical Sciences	-	Preclinical	-

Table 2: Clinical Trial Data for Mps1 Inhibitors

Inhibitor	Clinical Trial ID	Phase	Cancer Types	Key Findings
BAY 1217389	NCT02366949	I	Solid Tumors, including Breast Cancer	Combination with Paclitaxel: Maximum Tolerated Dose (MTD) established at 64 mg twice daily. Dose-Limiting Toxicities (DLTs) were primarily hematologic (55.6%). Overall confirmed response rate of 31.6% in evaluable patients. [1] [2]
S-81694	NCT03411161	I/II	Metastatic Breast Cancer	Combination with Paclitaxel: The study aimed to determine the MTD and DLTs. The recommended Phase II dose was not defined due to a decision to prioritize combination with cytotoxic agents based on preclinical data.
BOS172722	NCT03328494	I/Ib	Advanced Solid Tumors, including Triple-	Combination with Paclitaxel: A multi-centre

			Negative Breast Cancer	phase I trial showed eight partial responses in 35 evaluable patients across four different tumor types. [3]
CFI-402257	NCT02792465, TWT-203	Ib/II	Advanced Solid Tumors, ER+/HER2- Breast Cancer	Monotherapy: Confirmed Overall Response Rate (ORR) of 5% in 66 patients with advanced solid tumors. Combination with Fulvestrant: Confirmed ORR of 10% in 20 patients with ER+/HER2- breast cancer. Clinical Benefit Rate (CBR) of 12% (monotherapy) and 25% (combination). [4]
NMS-P715	N/A	Preclinical	Pancreatic Ductal Adenocarcinoma (PDAC), various cancer cell lines	Inhibits tumor growth in xenograft models and selectively reduces cancer cell proliferation in vitro. [5]

Experimental Protocols

Detailed experimental protocols from clinical trials are proprietary. However, based on published preclinical and clinical study descriptions, the following methodologies are representative of the key experiments used to evaluate Mps1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the Mps1 inhibitor, a vehicle control, and often a positive control.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).

Tumor Xenograft Model

This *in vivo* model is used to evaluate the anti-tumor efficacy of drug candidates.

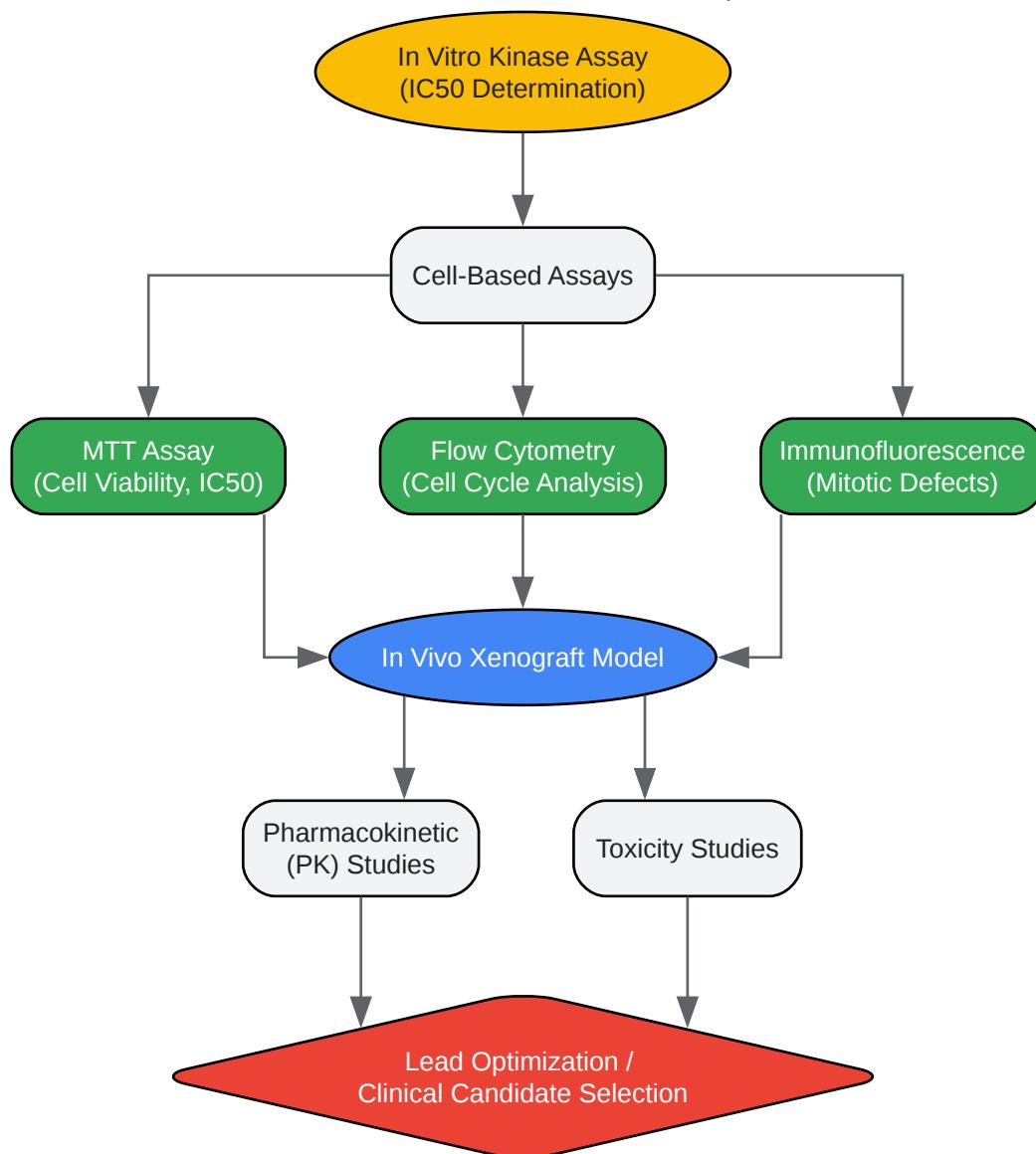
- Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.

- Treatment Administration: Mice are randomized into treatment groups and receive the Mps1 inhibitor (e.g., orally or intraperitoneally), a vehicle control, or a combination therapy (e.g., with paclitaxel).
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.

Experimental Workflow for Preclinical Evaluation of an Mps1 Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a novel Mps1 inhibitor.

Preclinical Evaluation Workflow for an Mps1 Inhibitor

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A typical preclinical evaluation workflow for Mps1 inhibitors.

Conclusion

Mps1 inhibitors represent a promising and targeted approach to cancer therapy, particularly in combination with established agents like taxanes. The clinical data, while still emerging for some compounds, demonstrates the potential of this class of drugs to induce tumor cell death by exploiting the inherent chromosomal instability of cancer. Continued clinical investigation will be crucial to fully define their therapeutic window, identify predictive biomarkers for patient

selection, and establish their role in the evolving landscape of oncology. The comparative data presented in this guide serves as a valuable resource for researchers and drug development professionals to understand the current state of Mps1 inhibitor clinical development and to inform future research directions.

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